molecular formula C21H15ClN2O2 B11119017 2-(3-chlorophenyl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide

2-(3-chlorophenyl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide

Cat. No.: B11119017
M. Wt: 362.8 g/mol
InChI Key: UYMAYJLUDUOXRN-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-N-[(furan-2-yl)methyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a furan ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-N-[(furan-2-yl)methyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the chlorophenyl group and the furan ring. The final step involves the formation of the carboxamide linkage.

    Preparation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and aluminum chloride as a catalyst.

    Formation of Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Formation of Carboxamide Linkage: The final step involves the reaction of the quinoline derivative with furan-2-carboxylic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-N-[(furan-2-yl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas and palladium on carbon.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorophenyl)-N-[(furan-2-yl)methyl]quinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: It is used as a probe to study the binding interactions with various biological targets, including proteins and nucleic acids.

    Materials Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-[(furan-2-yl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cancer cell growth and proliferation. The exact molecular pathways involved may include the inhibition of kinases or other signaling proteins critical for cell survival.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-N-[(furan-2-yl)methyl]quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    2-(3-Chlorophenyl)-N-[(furan-2-yl)methyl]quinoline-4-carboxylate: Similar structure but with an ester group instead of a carboxamide.

    2-(3-Chlorophenyl)-N-[(furan-2-yl)methyl]quinoline-4-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxamide.

Uniqueness

2-(3-Chlorophenyl)-N-[(furan-2-yl)methyl]quinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the carboxamide linkage enhances its stability and potential interactions with biological targets, making it a valuable

Properties

Molecular Formula

C21H15ClN2O2

Molecular Weight

362.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C21H15ClN2O2/c22-15-6-3-5-14(11-15)20-12-18(17-8-1-2-9-19(17)24-20)21(25)23-13-16-7-4-10-26-16/h1-12H,13H2,(H,23,25)

InChI Key

UYMAYJLUDUOXRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)NCC4=CC=CO4

Origin of Product

United States

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